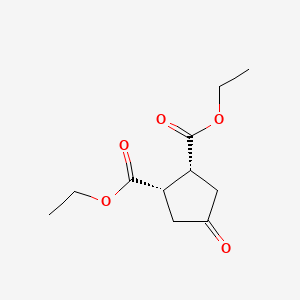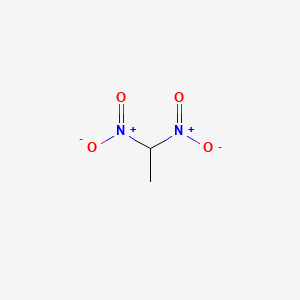
2-甲基氨基嘧啶
描述
2-Methylaminopyrimidine is a chemical compound with the molecular formula C5H7N3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 2-Methylaminopyrimidine includes a pyrimidine ring with a methylamine group attached to the 2-position . The molecular weight is 109.13 g/mol .Chemical Reactions Analysis
2-Methylaminopyrimidine has been found to interact favorably with anions. The dimer of 2-methylaminopyrimidine interacts with the anion more strongly than the monomer due to cooperativity effects between the noncovalent hydrogen bonding and anion-π interactions .Physical And Chemical Properties Analysis
2-Methylaminopyrimidine has a molecular weight of 109.13 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 109.063997236 g/mol. Its topological polar surface area is 37.8 Ų .科学研究应用
阴离子-π相互作用和固态表征
García-Raso等人(2009年)研究了基于2-氨基嘧啶构建单元的化合物的合成和固态表征,包括2-甲基氨基嘧啶。他们发现这些化合物在其二聚体形式中表现出显著的阴离子-π相互作用,特别是由于氢键和阴离子-π相互作用之间的协同效应而显示出更强的相互作用。这项研究突显了2-甲基氨基嘧啶在材料科学和晶体学中的潜力(García-Raso等人,2009年)。
合成和化学反应
Brown(2007年)描述了5-氨基-4-甲基氨基嘧啶的成功合成,展示了嘧啶衍生物的化学多样性。该研究提供了关于嘧啶化合物的单胺化过程的见解,这对于开发各种化学衍生物以用于制药和农药等领域的潜在应用至关重要(Brown, 2007)。
杀菌剂开发中的应用
Nagata等人(2004年)探索了2-苯胺基嘧啶衍生物的杀菌活性,包括具有甲基氨基取代基的衍生物。他们的研究导致了美帕尼嘧啶的开发,这是一种有效的抗灰霉病剂,展示了2-甲基氨基嘧啶衍生物在农业中的应用(Nagata et al., 2004)。
溶剂中的荧光性质
Abdullah等人(2004年)对2-烷基氨基嘧啶衍生物的荧光性质进行了研究,包括2-N-甲基氨基嘧啶。研究表明,这些衍生物在极性质子溶剂(如甲醇)中表现出高荧光强度,表明它们在基于荧光的应用中具有潜在用途(Abdullah et al., 2004)。
电化学降解研究
Li等人(2015年)研究了2-二乙胺基-6-甲基-4-羟基嘧啶(与2-甲基氨基嘧啶相关的化合物)在三维电极反应器中的电化学降解。他们的研究结果提供了关于嘧啶衍生物降解途径的见解,并为处理含有这些化合物的废水的潜在方法提供了可能(Li et al., 2015)。
安全和危害
作用机制
Target of Action
2-Methylaminopyrimidine and its derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of these compounds are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Mode of Action
It’s known that anilinopyrimidines, a related group of compounds, inhibit methionine biosynthesis and the secretion of hydrolytic enzymes . This suggests that 2-Methylaminopyrimidine might interact with its targets in a similar manner, leading to disruption of essential biochemical processes.
Biochemical Pathways
Given the compound’s antitrypanosomal and antiplasmodial activities, it can be inferred that it interferes with the life cycle ofTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54
Pharmacokinetics
A study on 2-anilinopyrimidine derivative compounds, which are structurally similar to 2-methylaminopyrimidine, indicated that these compounds passed the pharmacokinetic analysis and adhered to the lipinski rule of five . This suggests that 2-Methylaminopyrimidine might have similar ADME properties and bioavailability.
Result of Action
The result of the action of 2-Methylaminopyrimidine is the inhibition of the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to antitrypanosomal and antiplasmodial effects
生化分析
Biochemical Properties
2-Methylaminopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds and anion-π interactions, which are crucial for its biochemical activity . These interactions can influence the compound’s binding affinity and specificity towards different biomolecules.
Cellular Effects
2-Methylaminopyrimidine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in pyrimidine metabolism, thereby affecting the synthesis and degradation of nucleotides . This modulation can lead to changes in cellular functions, such as DNA replication and repair.
Molecular Mechanism
The molecular mechanism of 2-Methylaminopyrimidine involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been proposed that 2-Methylaminopyrimidine can inhibit certain pyrimidine biosynthesis enzymes, leading to reduced nucleotide levels . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylaminopyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methylaminopyrimidine is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Methylaminopyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced nucleotide synthesis and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Methylaminopyrimidine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase (DHODH) and orotate phosphoribosyltransferase (OPRT), which are key players in the de novo synthesis of pyrimidines . These interactions can affect the overall metabolic flux and levels of pyrimidine metabolites in cells.
Transport and Distribution
The transport and distribution of 2-Methylaminopyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
2-Methylaminopyrimidine exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes.
属性
IUPAC Name |
N-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-6-5-7-3-2-4-8-5/h2-4H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXHDSGGRTFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295478 | |
| Record name | 2-Methylaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
931-61-3 | |
| Record name | N-Methyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylaminopyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methylaminopyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HQB8CU97K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-methylaminopyrimidine interact with anions, and what makes this interaction significant?
A1: 2-Methylaminopyrimidine can interact favorably with anions through anion-π interactions. This interaction arises from the electron-rich π-system of the pyrimidine ring, which can attract negatively charged species. Research has shown that the dimer of 2-methylaminopyrimidine exhibits a stronger interaction with anions compared to the monomer. This enhanced interaction is attributed to cooperative effects between noncovalent hydrogen bonding and anion-π interactions. [] This synergistic effect has been observed experimentally in solid-state studies. []
Q2: What unique reactivity does the prop-2-ynyl substituent introduce to the pyrimidine ring in 2-amino-4,6-dimethyl-5-(prop-2-ynyl)pyrimidine?
A2: While the condensation of 3-(prop-2-ynyl)acetylacetone with guanidine primarily yields the expected 2-amino-4,6-dimethyl-5-(prop-2-ynyl)pyrimidine, it also results in the formation of isomeric products, namely 5-(prop-1-ynyl)- and 5-allenyl-pyrimidines. [] This observation highlights the susceptibility of the prop-2-ynyl substituent to prototropic rearrangements, a phenomenon not commonly observed in other pyrimidine derivatives. []
Q3: What spectroscopic techniques have been employed to characterize the structure and study the reactivity of 2-methylaminopyrimidine and its derivatives?
A4: Both 1H NMR and ultraviolet (UV) spectroscopy have been instrumental in elucidating the structure of 2-methylaminopyrimidine derivatives and monitoring their reactivity. [] These techniques provide valuable information about proton environments and electronic transitions within the molecule, allowing for the identification of different isomers and the study of reaction kinetics, such as the rate of Dimroth rearrangements. [] Additionally, Carbon-13 NMR spectroscopy has been utilized to investigate the formation of σ-adduct complexes between 2-methylaminopyrimidine and potassium amide in liquid ammonia. [] This technique provides insights into the changes in the electronic environment of carbon atoms upon adduct formation.
Q4: Can you elaborate on the ring fission reactions observed in 1,2-dihydro-2-imino-1-methylpyrimidine and its implications?
A5: 1,2-Dihydro-2-imino-1-methylpyrimidine exhibits intriguing reactivity towards primary amines. While inert to tertiary amines like triethylamine and undergoing Dimroth rearrangement with secondary amines like diethylamine, it undergoes ring fission in the presence of primary amines such as butylamine. [] This reaction leads to the formation of 1,3-dibutyliminopropane, which interestingly exists in an intramolecularly hydrogen-bonded form. [] This ring-opening reaction highlights the sensitivity of the pyrimidine ring towards nucleophilic attack by primary amines, offering insights into its potential reactivity in various chemical transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)
![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)




![4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde](/img/structure/B1361774.png)


